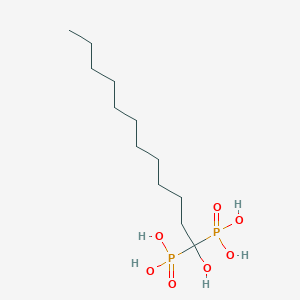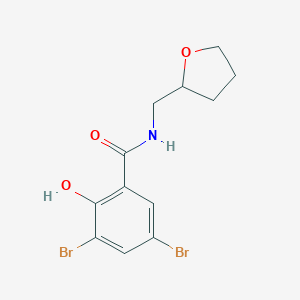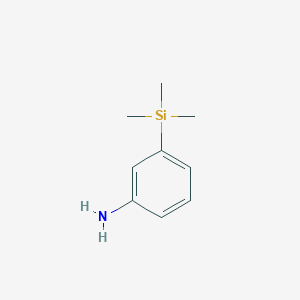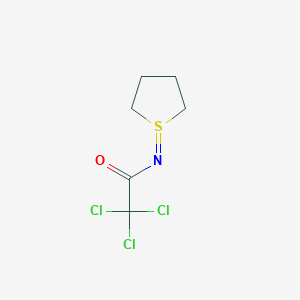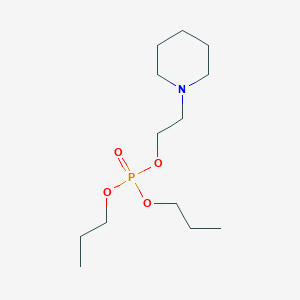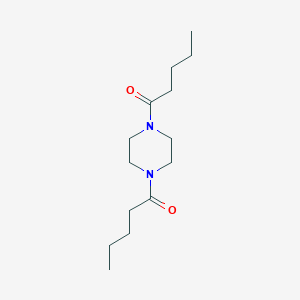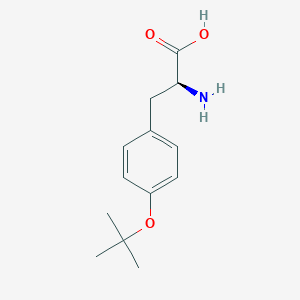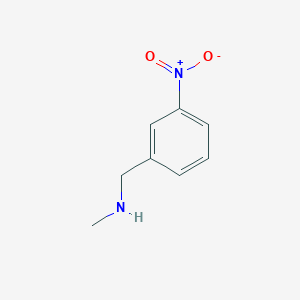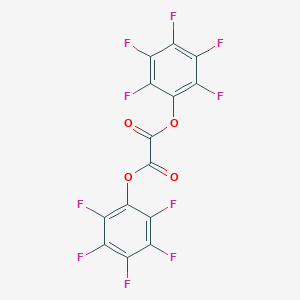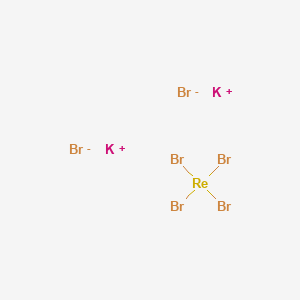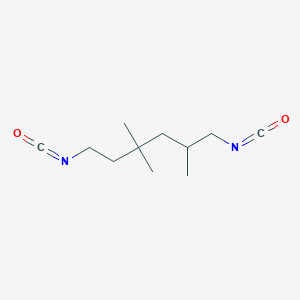
1,3-Dinitro-9,10-dihydrophenanthren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitro-9,10-dihydrophenanthren-2-amine, also known as DNPA, is an organic compound that has been used in scientific research for its unique properties. DNPA is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism Of Action
1,3-Dinitro-9,10-dihydrophenanthren-2-amine is believed to exert its effects through the formation of covalent adducts with DNA, which can lead to the inhibition of DNA replication and transcription. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has also been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication.
Biochemical And Physiological Effects
1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the development and progression of cancer. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has also been shown to induce oxidative stress and DNA damage, which can lead to cell death.
Advantages And Limitations For Lab Experiments
1,3-Dinitro-9,10-dihydrophenanthren-2-amine has several advantages for use in lab experiments, including its ability to bind to DNA and inhibit the activity of DNA polymerase. However, 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has limitations as well, including its toxicity and the potential for off-target effects.
Future Directions
There are several future directions for research on 1,3-Dinitro-9,10-dihydrophenanthren-2-amine, including the development of more potent and selective analogs, the study of the effects of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine on different types of cancer cells, and the investigation of the potential use of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine as a therapeutic agent. In addition, further research is needed to understand the mechanism of action of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine and its effects on biological systems.
Conclusion:
1,3-Dinitro-9,10-dihydrophenanthren-2-amine is a synthetic compound that has been used in scientific research for its unique properties. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been shown to bind to DNA and inhibit the activity of DNA polymerase, and has been studied for its potential use as an anticancer agent. While 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has several advantages for use in lab experiments, it also has limitations, including its toxicity and potential for off-target effects. Further research is needed to fully understand the mechanism of action of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine and its potential therapeutic applications.
Synthesis Methods
1,3-Dinitro-9,10-dihydrophenanthren-2-amine can be synthesized using various methods, including the nitration of phenanthrene or the reduction of 1,3-dinitro-9,10-phenanthrenequinone. The most common method of synthesis involves the reaction of 1,3-dinitrobenzene with 9,10-phenanthrenequinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.
Scientific Research Applications
1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been used in scientific research for its unique properties, including its ability to bind to DNA and inhibit the activity of DNA polymerase. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In addition, 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been used to study the effects of nitroaromatic compounds on biological systems.
properties
CAS RN |
18264-95-4 |
|---|---|
Product Name |
1,3-Dinitro-9,10-dihydrophenanthren-2-amine |
Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
1,3-dinitro-9,10-dihydrophenanthren-2-amine |
InChI |
InChI=1S/C14H11N3O4/c15-13-12(16(18)19)7-11-9-4-2-1-3-8(9)5-6-10(11)14(13)17(20)21/h1-4,7H,5-6,15H2 |
InChI Key |
XEPIDKAVKSMZMV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])N)[N+](=O)[O-] |
Canonical SMILES |
C1CC2=C(C(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])N)[N+](=O)[O-] |
synonyms |
9,10-Dihydro-1,3-dinitro-2-phenanthrenamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



